molecular formula C10H22N2NaO8S2 B561072 POPSO sesquisodium salt CAS No. 108321-08-0

POPSO sesquisodium salt

Cat. No.: B561072
CAS No.: 108321-08-0
M. Wt: 385.4 g/mol
InChI Key: WXXDPWCHFCYFLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of POPSO sesquisodium salt involves the reaction of piperazine with 2-hydroxypropanesulfonic acid under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the sesquisodium salt. The product is then purified through crystallization to obtain a white crystalline powder .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production also includes rigorous quality control measures to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

POPSO sesquisodium salt primarily undergoes acid-base reactions due to its buffering capacity. It can also participate in complexation reactions with metal ions, which can affect its buffering properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the protonated or deprotonated forms of this compound and metal complexes, depending on the reaction conditions .

Scientific Research Applications

POPSO sesquisodium salt is widely used in various scientific research applications:

Mechanism of Action

POPSO sesquisodium salt exerts its effects primarily through its buffering capacity. It maintains a stable pH by neutralizing small amounts of acids or bases added to the solution. The molecular targets include hydrogen ions (H+) and hydroxide ions (OH-), which are neutralized through protonation and deprotonation reactions .

Comparison with Similar Compounds

Similar Compounds

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
  • MOPS (3-(N-morpholino)propanesulfonic acid)
  • TAPSO (N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid)

Uniqueness

POPSO sesquisodium salt is unique due to its specific pH range (7.2-8.5) and its ability to form stable complexes with metal ions. This makes it particularly useful in applications where both pH stability and metal ion interactions are important .

Properties

CAS No.

108321-08-0

Molecular Formula

C10H22N2NaO8S2

Molecular Weight

385.4 g/mol

IUPAC Name

trisodium;2-hydroxy-3-[4-(2-hydroxy-3-sulfonatopropyl)piperazin-1-yl]propane-1-sulfonate;2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonate

InChI

InChI=1S/C10H22N2O8S2.Na/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20);

InChI Key

WXXDPWCHFCYFLZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)[O-])O.C1CN(CCN1CC(CS(=O)(=O)[O-])O)CC(CS(=O)(=O)[O-])O.[Na+].[Na+].[Na+]

Canonical SMILES

C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.[Na]

Origin of Product

United States
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Q & A

Q1: Why is POPSO sesquisodium salt a suitable buffer for biological research, particularly at physiological pH?

A1: this compound is a zwitterionic buffer with a pK2 value close to the physiological pH range. The research paper specifically determined the second acidic dissociation constant (pK2) of this compound at various temperatures, including 310.15 K (body temperature), finding it to be 7.6862. [] This makes buffer solutions of POPSO and its sodium salt highly suitable for pH control in the physiological pH region of 7.0 to 8.5, which is essential for maintaining the structure and function of biomolecules in biological experiments.

Q2: How does the temperature affect the pK2 of this compound, and what does this mean for its use as a buffer?

A2: The study found that the pK2 of this compound is temperature-dependent and can be described by the equation: pK2 = -1041.77/T + 51.0459 - 6.97646lnT. [] This indicates that as temperature increases, the pK2 decreases. Researchers must consider this temperature dependence when preparing buffer solutions at different temperatures to ensure accurate pH control during experiments.

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